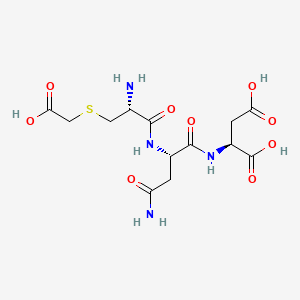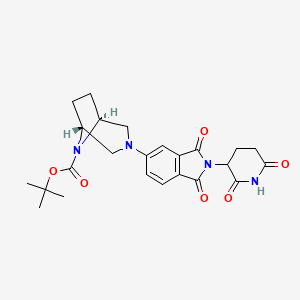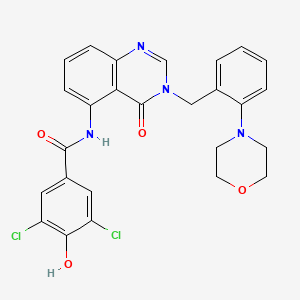
(R)-TCO4-PEG2-Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-TCO4-PEG2-Maleimide is a specialized compound used in various scientific and industrial applications. This compound is known for its unique structure, which includes a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) linker, and a maleimide group. The combination of these functional groups makes it highly versatile for bioconjugation and other chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-TCO4-PEG2-Maleimide typically involves several steps:
Synthesis of Trans-Cyclooctene (TCO): The TCO moiety is synthesized through a series of organic reactions, often starting with cyclooctene. The process involves isomerization to obtain the trans configuration.
Attachment of Polyethylene Glycol (PEG): The PEG linker is attached to the TCO moiety through a coupling reaction. This step often involves the use of activating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester or amide bond.
Introduction of Maleimide Group: The maleimide group is introduced through a reaction with maleic anhydride or a similar reagent. This step typically requires mild conditions to preserve the integrity of the PEG linker and the TCO moiety.
Industrial Production Methods
Industrial production of ®-TCO4-PEG2-Maleimide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-TCO4-PEG2-Maleimide undergoes various chemical reactions, including:
Cycloaddition Reactions: The TCO moiety is highly reactive in cycloaddition reactions, particularly with tetrazines, forming stable adducts.
Michael Addition: The maleimide group can participate in Michael addition reactions with nucleophiles like thiols, forming stable thioether bonds.
Hydrolysis: The ester or amide bonds in the PEG linker can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Cycloaddition: Tetrazines are commonly used as reagents, with reactions typically carried out in aqueous or organic solvents at room temperature.
Michael Addition: Thiol-containing compounds are used, often in the presence of a base to deprotonate the thiol group.
Hydrolysis: Acidic or basic conditions are employed, with reaction temperatures ranging from room temperature to elevated temperatures depending on the desired rate of hydrolysis.
Major Products
Cycloaddition: The major products are stable cycloadducts formed between the TCO moiety and tetrazines.
Michael Addition: The major products are thioether-linked conjugates.
Hydrolysis: The major products are the hydrolyzed fragments of the PEG linker and the maleimide group.
Scientific Research Applications
®-TCO4-PEG2-Maleimide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: The compound is employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules in live cells.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: The compound is utilized in the production of advanced materials, such as hydrogels and nanocarriers, for various applications.
Mechanism of Action
The mechanism of action of ®-TCO4-PEG2-Maleimide involves its functional groups:
TCO Moiety: The TCO moiety undergoes rapid and selective cycloaddition reactions with tetrazines, forming stable adducts. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes.
PEG Linker: The PEG linker provides solubility and flexibility, allowing the compound to interact with various biomolecules.
Maleimide Group: The maleimide group reacts with thiols through Michael addition, forming stable thioether bonds. This reaction is commonly used for bioconjugation.
Comparison with Similar Compounds
Similar Compounds
®-TCO4-PEG2-Azide: Similar to ®-TCO4-PEG2-Maleimide but contains an azide group instead of a maleimide group. It is used in azide-alkyne cycloaddition reactions.
®-TCO4-PEG2-Alkyne: Contains an alkyne group and is used in copper-catalyzed azide-alkyne cycloaddition reactions.
®-TCO4-PEG2-Amine: Contains an amine group and is used for amide bond formation with carboxylic acids.
Uniqueness
®-TCO4-PEG2-Maleimide is unique due to its combination of functional groups, which allows for versatile applications in bioconjugation and chemical modifications. The maleimide group provides a specific reactivity towards thiols, making it particularly useful for labeling and tracking biomolecules in biological systems.
Properties
Molecular Formula |
C22H33N3O7 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[(1R,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+/t18-/m0/s1 |
InChI Key |
ZDSFAYZUCKCRTR-KROLTMCQSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)
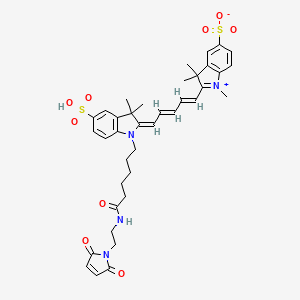
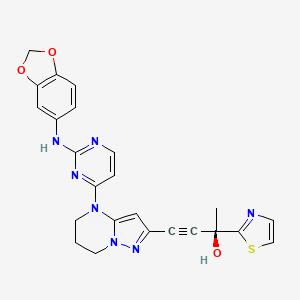
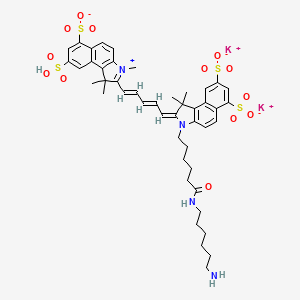
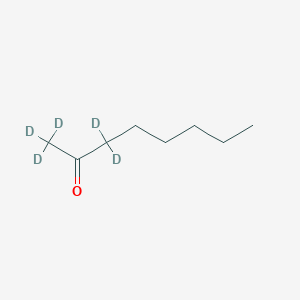
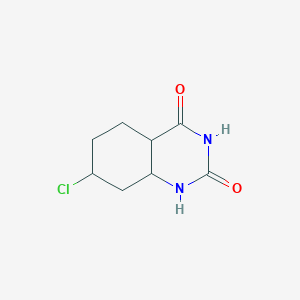
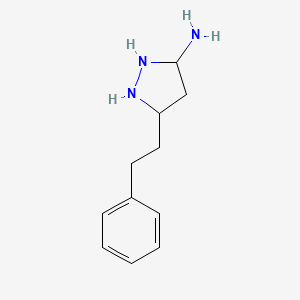
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)
